4-Octyloxybenzoyl chloride

Description

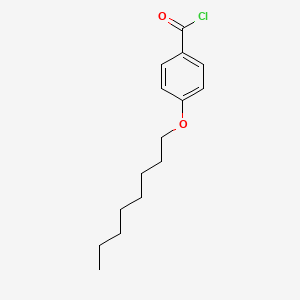

4-Octyloxybenzoyl chloride (CAS: 40782-53-4) is a benzoyl chloride derivative featuring an octyloxy substituent at the para position of the aromatic ring. This compound is primarily utilized as a key intermediate in synthesizing liquid crystal polymers (LCPs), particularly side-chain LCPs, due to its ability to introduce mesogenic (liquid crystal-forming) properties into polymeric systems . Its synthesis involves reacting 4-hydroxybenzaldehyde with this compound in the presence of triethylamine, followed by oxidation with KMnO₄ to yield derivatives like 4-(4-octyloxybenzoyloxy)benzoic acid, a precursor for LCPs .

The octyloxy chain enhances solubility in organic solvents and promotes molecular alignment in liquid crystalline phases. X-ray crystallography studies reveal that the octyl group in related compounds (e.g., 4-(4-octyloxybenzoyloxy)benzoic acid) is coplanar with the central aromatic core, with deviations ≤ 0.161 Å, facilitating stable dimer formation via hydrogen bonding between carboxyl groups .

Properties

CAS No. |

40782-53-4 |

|---|---|

Molecular Formula |

C15H21ClO2 |

Molecular Weight |

268.78 g/mol |

IUPAC Name |

4-octoxybenzoyl chloride |

InChI |

InChI=1S/C15H21ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 |

InChI Key |

YXBOJGHBKKAPOG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

4-Octyloxybenzoyl chloride serves as a crucial intermediate in organic synthesis. It is utilized to create more complex organic molecules, including:

- Polymers: Used in the development of specialty polymers with tailored properties for specific applications.

- Organic Synthesis: Acts as a building block for various chemical compounds, enhancing synthetic pathways in laboratory settings.

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules: It facilitates the study of biological processes by allowing scientists to modify proteins or other biomolecules, enabling investigations into their functions and interactions.

- Drug Development: The compound's reactivity makes it a candidate for designing pharmaceuticals, particularly in targeting specific biological pathways.

Materials Science

The compound is also significant in materials science due to its hydrophobic properties:

- Coatings and Films: It is used in formulating coatings that require water-repellent characteristics.

- Nanomaterials: Research indicates potential applications in creating nanostructured materials that exhibit unique optical and electronic properties.

Case Studies and Research Findings

-

Polymer Development:

A study highlighted the use of this compound in synthesizing poly(4-octyloxybenzoyl) derivatives. These polymers demonstrated enhanced thermal stability and mechanical properties, making them suitable for high-performance applications . -

Biological Applications:

Research focused on modifying proteins with this compound to study enzyme activity. The modifications allowed researchers to observe changes in catalytic efficiency, providing insights into enzyme mechanisms . -

Nanotechnology:

Investigations into self-assembled monolayers using this compound showed promise in developing sensors with improved sensitivity due to their unique surface properties .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzoyl Chloride Derivatives

Key Findings :

- Alkoxy Chain Length : Derivatives with octyloxy (C₈) chains (e.g., this compound) exhibit superior mesophase stability compared to hexyloxy (C₆) analogs due to enhanced van der Waals interactions .

- Halogen vs. Alkoxy : Bromine substituents (e.g., 4-bromobenzoyl chloride) prioritize electrophilic reactivity (e.g., Suzuki coupling), whereas alkoxy groups favor self-assembly in LCPs .

Preparation Methods

Procedure Summary:

- Dissolve 4-octyloxybenzoic acid in dichloromethane.

- Add a catalytic amount of DMF.

- Slowly add thionyl chloride to the reaction mixture under stirring.

- Stir the mixture at room temperature for approximately 2 hours.

- Remove solvent and excess thionyl chloride by evaporation under reduced pressure.

- Use the crude this compound directly in subsequent reactions without further purification.

This method yields the acid chloride efficiently and reproducibly, as reported in multiple studies.

Research Findings and Optimization Notes

- Catalytic Role of DMF: DMF acts as a catalyst by forming a reactive intermediate that accelerates the conversion of the acid to the acid chloride, improving reaction rates and yields.

- Reaction Temperature: The reaction proceeds well at room temperature, avoiding harsh conditions that could degrade the octyloxy substituent.

- Purity: The acid chloride is typically used without further purification, as it is sensitive to moisture and can hydrolyze back to the acid.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used to monitor the conversion of the acid to acid chloride.

Alternative Preparation Routes

While the thionyl chloride method is predominant, other reagents such as oxalyl chloride or phosphorus pentachloride (PCl₅) could theoretically be used to prepare acid chlorides, but these are less commonly reported for this compound specifically.

Application in Subsequent Syntheses

The prepared this compound is a key intermediate in synthesizing derivatives such as 1,2,4-oxadiazoles by reaction with amidoximes. For example, the acid chloride reacts with amidoxime derivatives to form heterocyclic compounds with potential pharmacological activity.

Summary Table of Preparation Parameters

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for 4-octyloxybenzoyl chloride in laboratory settings?

- Methodology : The compound is typically synthesized via the reaction of 4-octyloxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. Anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis. Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization. Monitoring the reaction by thin-layer chromatography (TLC) ensures completion .

Q. What analytical techniques are essential for characterizing this compound and verifying purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and functional groups.

- Infrared Spectroscopy (IR) : Identification of C=O (~1760 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for synthetic intermediates).

- Melting Point Analysis : Compare observed values with literature data to detect impurities.

- Detailed experimental protocols should follow journal guidelines for reproducibility .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C, away from moisture, oxidizers, and amines .

- Spill Management : Neutralize with dry sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during acylations with this compound?

- Methodology :

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to stabilize the acyl chloride intermediate.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered nucleophiles.

- Temperature Control : Maintain 0–5°C for slow additions to reduce exothermic side reactions.

- Moisture Control : Employ molecular sieves or anhydrous MgSO₄ to scavenge trace water .

Q. How can contradictions in reported stability data for this compound be resolved?

- Methodology :

- Systematic Review : Follow PRISMA guidelines to assess experimental variables (e.g., storage temperature, solvent purity) across studies .

- Replication Studies : Reproduce conflicting experiments under controlled conditions (humidity <10%, inert atmosphere).

- Advanced Characterization : Use gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts (e.g., 4-octyloxybenzoic acid) .

Q. What mechanistic insights explain the reactivity of this compound compared to unsubstituted benzoyl chlorides?

- Methodology :

- Computational Studies : Density functional theory (DFT) to evaluate electron-donating effects of the octyloxy group on electrophilicity.

- Kinetic Analysis : Compare hydrolysis rates in aqueous/organic solvent mixtures via UV-Vis spectroscopy.

- Steric Maps : Molecular modeling to visualize steric hindrance at the carbonyl carbon .

Q. How can this compound be applied in the synthesis of liquid crystalline materials?

- Methodology :

- Esterification : React with diols (e.g., 4,4'-biphenol) to generate mesogens with flexible alkyl chains.

- Phase Characterization : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify nematic/smectic phases.

- Structure-Property Relationships : Vary the octyloxy chain length to modulate transition temperatures (Note: Avoid citing BenchChem; infer from general acyl chloride chemistry).

Q. What methodologies assess the environmental impact of this compound in lab waste streams?

- Methodology :

- Ecotoxicity Testing : Use Daphnia magna or Aliivibrio fischeri bioassays to quantify acute toxicity.

- Degradation Studies : Hydrolyze under alkaline conditions (pH >10) and analyze products via LC-MS.

- Regulatory Compliance : Follow EPA guidelines (40 CFR Part 261) for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.